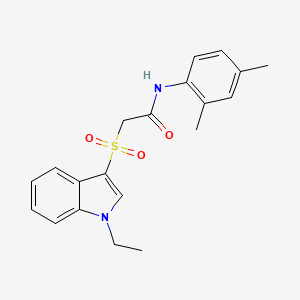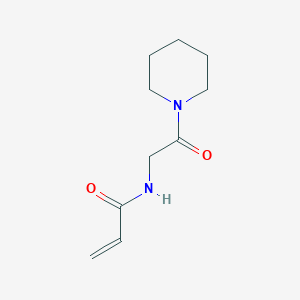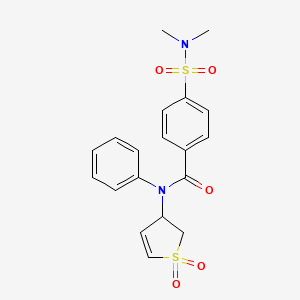
N-(2,4-dimethylphenyl)-2-((1-ethyl-1H-indol-3-yl)sulfonyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-dimethylphenyl)-2-((1-ethyl-1H-indol-3-yl)sulfonyl)acetamide, commonly known as SU6656, is a selective inhibitor of Src family kinases. It was first synthesized in 1998 by Sugen Inc. and has since been extensively studied for its potential therapeutic applications in cancer and other diseases.
Mécanisme D'action
SU6656 is a selective inhibitor of Src family kinases, which are a group of non-receptor tyrosine kinases involved in various cellular processes, such as cell proliferation, differentiation, migration, and survival. SU6656 binds to the ATP-binding site of Src family kinases and prevents their activation, leading to the inhibition of downstream signaling pathways.
Biochemical and Physiological Effects:
The inhibition of Src family kinases by SU6656 has various biochemical and physiological effects. In cancer cells, SU6656 inhibits the activation of signaling pathways involved in cell proliferation, survival, and metastasis, leading to the inhibition of cancer cell growth and metastasis. In Alzheimer's disease models, SU6656 inhibits the aggregation of amyloid beta peptides, which are believed to play a role in the development of the disease. In Parkinson's disease models, SU6656 protects dopaminergic neurons from degeneration. In osteoporosis models, SU6656 stimulates osteoblast differentiation and bone formation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of SU6656 is its selectivity for Src family kinases, which allows for the specific inhibition of these kinases without affecting other signaling pathways. This makes SU6656 a useful tool for studying the role of Src family kinases in various cellular processes. However, one of the limitations of SU6656 is its low solubility in aqueous solutions, which can make it difficult to use in some experimental settings.
Orientations Futures
There are several future directions for the study of SU6656. One direction is the development of more potent and selective inhibitors of Src family kinases. Another direction is the investigation of the role of Src family kinases in other diseases, such as diabetes and cardiovascular disease. Furthermore, the combination of SU6656 with other therapeutic agents, such as chemotherapy and radiation therapy, could be explored for the treatment of cancer. Finally, the development of SU6656 derivatives with improved solubility and pharmacokinetic properties could lead to the development of more effective therapeutic agents.
Méthodes De Synthèse
The synthesis of SU6656 involves a multi-step process starting from commercially available starting materials. The key step in the synthesis is the reaction of 2,4-dimethylphenyl isocyanate with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride to form the intermediate N-(2,4-dimethylphenyl)urea. This intermediate is then reacted with 3-bromo-1-(ethylsulfonyl)indole to produce SU6656. The overall yield of the synthesis is around 10%.
Applications De Recherche Scientifique
SU6656 has been extensively studied for its potential therapeutic applications in cancer and other diseases. It has been shown to inhibit the growth and metastasis of various cancer cells, including breast, prostate, lung, and colon cancer cells. SU6656 has also been shown to enhance the sensitivity of cancer cells to chemotherapy and radiation therapy.
In addition to cancer, SU6656 has been studied for its potential therapeutic applications in other diseases, such as Alzheimer's disease, Parkinson's disease, and osteoporosis. SU6656 has been shown to inhibit the aggregation of amyloid beta peptides, which are believed to play a role in the development of Alzheimer's disease. SU6656 has also been shown to protect dopaminergic neurons from degeneration in Parkinson's disease models. Furthermore, SU6656 has been shown to stimulate osteoblast differentiation and bone formation, making it a potential therapeutic agent for osteoporosis.
Propriétés
IUPAC Name |
N-(2,4-dimethylphenyl)-2-(1-ethylindol-3-yl)sulfonylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3S/c1-4-22-12-19(16-7-5-6-8-18(16)22)26(24,25)13-20(23)21-17-10-9-14(2)11-15(17)3/h5-12H,4,13H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXFAXDWGENKKGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)S(=O)(=O)CC(=O)NC3=C(C=C(C=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethylphenyl)-2-((1-ethyl-1H-indol-3-yl)sulfonyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-3-nitrobenzamide](/img/structure/B2752670.png)
![tert-Butyl N-[(2S)-1-amino-3-hydroxypropan-2-yl]carbamate](/img/structure/B2752673.png)
![3-Phenyl-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)propanamide](/img/structure/B2752676.png)

![N-(2,5-difluorophenyl)-2-(2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2752678.png)
![1-(3,4-difluorobenzoyl)-4-[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]piperazine](/img/structure/B2752679.png)
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2752681.png)

![N-[1-(3-Fluorophenyl)ethyl]prop-2-yn-1-amine hydrochloride](/img/structure/B2752683.png)
![1-(4-(Tert-butyl)phenyl)-7-methyl-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2752684.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methylpropane-1-sulfonamide](/img/structure/B2752688.png)